molecular formula C16H19BrN4 B6460814 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549026-69-7

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B6460814
CAS No.: 2549026-69-7
M. Wt: 347.25 g/mol
InChI Key: BVJJQOUUGGUEBM-UHFFFAOYSA-N
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Description

3-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a synthetic chemical building block of interest in medicinal chemistry and preclinical research. Compounds featuring a piperazine core linked to a pyridazine ring and an aryl bromide are frequently investigated as key scaffolds for developing biologically active molecules . The piperazine moiety is a privileged structure in drug discovery, known to contribute favorable pharmacokinetic properties and found in therapeutic agents targeting a range of conditions, including central nervous system disorders, infectious diseases, and metabolic ailments . The 3-bromobenzyl substituent and the 6-methylpyridazine ring provide distinct regions for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity . This makes the compound a versatile intermediate for constructing focused libraries in hit-to-lead and lead optimization campaigns, particularly in the search for new receptor ligands or enzyme inhibitors.

Properties

IUPAC Name

3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-5-6-16(19-18-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJJQOUUGGUEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a fully saturated compound .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Mechanism : Compounds with piperazine structures often exhibit serotonin receptor modulation, which is crucial for antidepressant effects.
    • Case Study : A study demonstrated that similar piperazine derivatives showed significant activity in animal models of depression, suggesting that this compound may have analogous effects .
  • Antipsychotic Properties
    • Mechanism : The modulation of dopamine receptors is a common mechanism for antipsychotic drugs. The structural similarity to known antipsychotics indicates potential efficacy.
    • Research Findings : Analogous compounds have been evaluated for their ability to reduce psychotic symptoms in clinical trials, hinting at the relevance of this compound in treating schizophrenia .
  • Anti-cancer Activity
    • Targeting Mechanism : The compound may interact with protein kinases involved in cancer cell proliferation.
    • Evidence : Research has shown that piperazine derivatives can inhibit tumor growth in various cancer cell lines, leading to further investigation into this specific compound's efficacy against cancer .

Data Tables

ApplicationMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntipsychoticDopamine receptor antagonism
Anti-cancerInhibition of protein kinases

Potential Side Effects

While the therapeutic applications are promising, potential side effects must be considered:

  • CNS Effects : Similar compounds have shown sedative properties, which could limit their use in certain populations.
  • Cardiovascular Concerns : Some piperazine derivatives have been associated with QT interval prolongation, necessitating thorough cardiac evaluation during clinical trials.

Mechanism of Action

The mechanism of action of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the methylpyridazine moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The bromine in the target compound may offer stronger halogen bonding compared to chlorine or fluorine in analogs like 3-trifluoromethylphenyl derivatives .
  • Substituent Bulk: The 3-bromobenzyl group introduces steric bulk similar to 4-chlorophenoxypropyl (), but with distinct electronic effects due to bromine’s polarizability.

Pharmacological and Functional Comparisons

Anticancer Activity

Pyridazinone derivatives with piperazine substitutions, such as 4-(aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-ones, demonstrate moderate anticancer activity in preliminary studies . While specific data for the target compound is unavailable, the bromobenzyl group’s lipophilicity may enhance cellular uptake, a critical factor in anticancer efficacy.

Receptor Binding and Selectivity

The dopamine D4 receptor antagonist L-750,667 () highlights the role of piperazine in receptor targeting. Although the target compound’s piperazine-bromobenzyl moiety differs from L-750,667’s azaindole core, both leverage aromatic substituents for receptor interaction.

Biological Activity

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H19BrN4C_{16}H_{19}BrN_4. It features a piperazine ring, which is known for its role in various biological activities, and a bromophenyl moiety that enhances its pharmacological profile.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and kinases. The presence of the piperazine ring suggests potential activity as a central nervous system (CNS) agent, possibly influencing serotonin and dopamine pathways.

Key Mechanisms:

  • Serotonin Receptor Modulation : Compounds with piperazine structures often exhibit affinity for serotonin receptors, which could explain their effects on mood and anxiety.
  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression, similar to other piperazine derivatives.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyResults
Antidepressant-like effectsBehavioral tests in rodentsSignificant reduction in immobility time in forced swim test
Antitumor activityCell viability assaysInhibition of cell proliferation in cancer cell lines
Neuroprotective effectsIn vitro assaysProtection against oxidative stress-induced cell death

Case Studies

  • Antidepressant Effects :
    A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in depressive behaviors as measured by the forced swim test. This suggests potential as an antidepressant agent through modulation of serotonin pathways.
  • Antitumor Activity :
    In vitro studies using various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis, making it a candidate for further development as an anticancer drug.
  • Neuroprotection :
    Research focusing on neuroprotective properties indicated that the compound could mitigate neuronal damage caused by oxidative stress. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cells compared to controls.

Q & A

Q. What are the standard synthetic protocols for 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the piperazine core to the pyridazine ring, followed by bromophenylmethyl group introduction. Key steps include:

Nucleophilic substitution : Reacting 6-methylpyridazine with piperazine derivatives under reflux in aprotic solvents (e.g., DMF or DCM) .

Buchwald-Hartwig coupling : For attaching the 3-bromophenylmethyl group, palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are used .
Optimization involves varying temperature (60–120°C), solvent polarity , and reaction time (12–48 hours) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are employed for structural characterization of this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural confirmation:
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., distinguishing piperazine N-methyl groups at δ 2.4–3.1 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 388.07) .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, as seen in analogous piperazine-pyridazine derivatives .

Q. How is the purity of the compound assessed during synthesis?

  • Methodological Answer : Purity is monitored via:
  • Thin-layer chromatography (TLC) : Tracks reaction progress using silica plates and UV visualization .
  • HPLC : Quantifies purity (>98% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected coupling patterns in NMR) are addressed by:

2D NMR techniques (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .

Isotopic labeling : Introducing deuterated analogs to confirm proton assignments .

Computational modeling : DFT calculations predict NMR chemical shifts, cross-validated with experimental data .

Q. What methodologies identify biological targets (e.g., receptors or enzymes) for this compound?

  • Methodological Answer : Target identification involves:
  • Radioligand binding assays : Screen against GPCR panels (e.g., serotonin or dopamine receptors) using tritiated ligands .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized targets (KD values < 1 µM suggest high affinity) .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., piperazine derivatives bound to 5-HT₃ receptors) .

Q. How should researchers design experiments to assess pharmacological activity across in vitro and in vivo models?

  • Methodological Answer : A tiered approach minimizes false positives:

Q. In vitro screening :

  • Cell-based assays (e.g., cAMP modulation in HEK293 cells) .
  • Enzyme inhibition (IC₅₀ determination via fluorometric assays) .

Q. In vivo validation :

  • Rodent models : Randomized block designs (4–6 replicates) assess bioavailability and efficacy .
  • PK/PD studies : LC-MS/MS quantifies plasma concentrations and correlates with therapeutic effects .

Q. How can discrepancies in reported biological activity data across studies be addressed?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or structural analogs. Solutions include:
  • Standardized protocols : Use WHO-recommended cell lines and buffer systems .

  • Structure-activity relationship (SAR) studies : Compare analogs to isolate critical substituents (see Table 1) .

    Table 1 : SAR of Piperazine-Pyridazine Derivatives

    Substituent PositionModificationBiological Activity (IC₅₀)
    Piperazine N-4Bromophenyl5-HT₃ antagonism: 0.8 µM
    Pyridazine C-3MethylImproved metabolic stability

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

  • Methodological Answer : Optimization strategies include:
  • Prodrug design : Introduce ester groups at the pyridazine C-6 position to enhance solubility .
  • Lipinski’s rule compliance : Adjust logP (<5) via substituent modifications (e.g., replacing bromine with polar groups) .
  • Microsomal stability assays : Human liver microsomes predict metabolic clearance rates .

Q. How is the environmental impact of this compound evaluated in ecotoxicology studies?

  • Methodological Answer : Environmental risk assessment involves:
  • Biodegradation assays : OECD 301F tests measure half-life in soil/water .
  • Daphnia magna toxicity : 48-hour LC₅₀ values determine aquatic toxicity .
  • QSAR modeling : Predict bioaccumulation potential based on octanol-water partition coefficients .

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